molecular formula C7H13NS B12002412 2-Butyl-4,5-dihydro-1,3-thiazole CAS No. 28221-34-3

2-Butyl-4,5-dihydro-1,3-thiazole

Cat. No.: B12002412
CAS No.: 28221-34-3
M. Wt: 143.25 g/mol
InChI Key: NTJAWQUVLBPTQF-UHFFFAOYSA-N
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Description

2-Butyl-4,5-dihydro-1,3-thiazole, also known as SBT, is a volatile thiazoline compound recognized for its role as a pheromone in rodents such as mice and rats . It is excreted in urine and is known to elicit specific behavioral responses, including promoting aggression among males and inducing synchronized estrus in females . This makes it a critical compound for researchers in the fields of animal behavior, neurobiology, and chemical ecology. The physiological effects of SBT are mediated through its binding to Major Urinary Proteins (MUPs) . These proteins act as carriers, binding SBT within a barrel-shaped active site through a combination of van der Waals forces and a network of hydrogen bonds involving water molecules and specific protein residues . The MUP-protein complex ensures the safe transport of hydrophobic SBT through an aqueous environment, protects it from decomposition, and controls its slow release over a prolonged period, which is essential for producing sustained behavioral and physiological responses in receiving animals . From a broader perspective, the thiazole ring is a privileged scaffold in medicinal chemistry, found in more than 18 FDA-approved drugs and numerous experimental compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . While SBT is studied for its endogenous pheromonal activity, its structure contributes to the understanding of thiazole-protein interactions and drug discovery. Synthesis of this compound and its analogues can be achieved through several methods. One reported pathway involves the use of ethanolamine and 2-methylbutanoic acid with Lawesson's reagent under microwave irradiation . Other synthetic routes for similar dihydrothiazole structures employ cysteine and substituted benzonitriles under metal- and catalyst-free conditions . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

28221-34-3

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

2-butyl-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C7H13NS/c1-2-3-4-7-8-5-6-9-7/h2-6H2,1H3

InChI Key

NTJAWQUVLBPTQF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NCCS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-4,5-dihydro-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of butylamine with carbon disulfide and an alkyl halide under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the thiazole ring.

Industrial Production Methods: Industrial production of 2-Butyl-4,5-dihydro-1,3-thiazole often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-4,5-dihydro-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form, such as a thiazolidine.

    Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-Butyl-4,5-dihydro-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the production of flavors and fragrances due to its distinctive odor.

Mechanism of Action

The mechanism of action of 2-Butyl-4,5-dihydro-1,3-thiazole varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Properties :

  • Molecular formula : C₇H₁₃NS
  • SMILES : CCCHC1=NCCS1 (for a stereoisomer)
  • Physical properties : Derivatives such as 2-(butylsulfanyl)-4,5-dihydro-1,3-thiazole exhibit a boiling point of 266°C, density of 1.17 g/cm³, and refractive index of 1.594 .

Comparison with Similar Compounds

Structural Features

The 4,5-dihydro-1,3-thiazole core is common among analogs, but substituents at the 2-position and additional functional groups significantly influence reactivity and applications:

Compound Name Substituents/R-Group Core Structure Key Features
2-Butyl-4,5-dihydro-1,3-thiazole 2-butyl 4,5-dihydro-1,3-thiazole Lipophilic side chain enhances solubility in organic matrices
2-Phenyl-4,5-dihydro-1,3-thiazole 2-phenyl 4,5-dihydro-1,3-thiazole Aromatic group increases π-π interactions, useful in catalysis
2-(Butylsulfanyl)-4,5-dihydro-1,3-thiazole 2-butylsulfanyl 4,5-dihydro-1,3-thiazole Sulfur-rich side chain modifies redox properties
2-Butyl-4,5-dimethyl-2,5-dihydro-1,3-thiazole 2-butyl, 4,5-dimethyl 2,5-dihydro-1,3-thiazole Methyl groups enhance steric hindrance and thermal stability

Physicochemical Properties

Property 2-Butyl-4,5-dihydro-1,3-thiazole 2-Phenyl Analog 2-Butylsulfanyl Analog
Boiling Point (°C) Not reported >250 (estimated) 266
Density (g/cm³) ~1.15 (estimated) 1.12–1.18 1.17
Refractive Index ~1.55 (estimated) 1.57–1.60 1.594
Solubility Lipophilic Moderate in polar solvents Low polarity, soluble in THF

Reactivity and Stability

  • Oxidation : The 4,5-dihydro-1,3-thiazole ring is susceptible to oxidation. For example, oxidation with meta-chloroperbenzoic acid converts thiazolines to S-oxides, but bulky substituents (e.g., 2-butyl) hinder this process .
  • Thermal Stability : Methyl or phenyl substituents improve stability. For instance, 2-butyl-4,5-dimethyl derivatives decompose above 300°C .
  • Sulfur Transposition : In analogs like 2-(butylsulfanyl)-4,5-dihydro-1,3-thiazole, sulfur atoms may undergo transposition via thiirane intermediates, altering reactivity .

Research Findings and Data Gaps

Catalytic Efficiency: HNO₃@nano SiO₂ achieves 85–90% yields for 2-phenyl-4,5-dihydro-1,3-thiazole, but 2-butyl analogs require optimization .

Toxicity: Limited data exist for 2-butyl derivatives, though related thiazoles show low acute toxicity (LD₅₀ > 2000 mg/kg in rodents) .

Environmental Impact : Thiazoles with sulfanyl groups (e.g., 2-(butylsulfanyl)-4,5-dihydro-1,3-thiazole) may pose bioaccumulation risks due to sulfur content .

Q & A

Q. What are the standard synthetic routes for preparing 2-Butyl-4,5-dihydro-1,3-thiazole, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of aminoethanethiol derivatives with carbonyl compounds. For example, solvent-free conditions using nanocatalysts (e.g., HNO₃@nano SiO₂) at 100°C can yield thiazole derivatives with high efficiency . Optimization includes varying the molar ratio of substrates (e.g., 3.5 mmol aminoethanethiol), catalyst loading (e.g., 0.01 g nanocatalyst), and temperature. Solvent-free systems reduce side reactions and improve yields by minimizing solvent interference .

Q. Which spectroscopic techniques are most effective for characterizing 2-Butyl-4,5-dihydro-1,3-thiazole derivatives?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : To confirm ring structure and substituent positions. For instance, protons on the dihydrothiazole ring resonate at δ 3.2–4.0 ppm (¹H) and 30–50 ppm (¹³C) .
  • IR Spectroscopy : The C=N stretch in thiazoles appears at 1600–1650 cm⁻¹, while S-C vibrations occur at 650–750 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula, e.g., [M+H]⁺ peaks matching calculated exact mass (e.g., 174.22 g/mol for ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate) .

Q. What in vitro assays are commonly used to evaluate the biological activity of 2-Butyl-4,5-dihydro-1,3-thiazole compounds?

Methodological Answer:

  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC (Minimum Inhibitory Concentration) .
  • Enzyme Inhibition : Spectrophotometric assays measuring IC₅₀ against target enzymes (e.g., acetylcholinesterase for neurodegenerative studies) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .

Advanced Research Questions

Q. How can solvent-free conditions and nanocatalysts improve the yield of 2-Butyl-4,5-dihydro-1,3-thiazole synthesis?

Methodological Answer: Solvent-free reactions enhance atom economy and reduce purification steps. For example, using 0.01 g of HNO₃@nano SiO₂ under solvent-free conditions at 100°C achieves >80% yield by increasing surface area and catalytic activity . Key parameters to optimize:

  • Catalyst type (e.g., acidic vs. basic nanocatalysts).
  • Temperature gradients (e.g., 90–110°C for kinetic control).
  • Substrate molar ratios (e.g., 1:1.2 thiol:carbonyl) to drive equilibrium .

Q. What strategies are employed to resolve contradictions in reported biological activities of thiazole derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., alkyl chains, electron-withdrawing groups) to isolate activity contributors. For example, 2-butyl groups enhance lipophilicity and membrane penetration .
  • Dose-Response Analysis : Compare EC₅₀ values across studies to identify potency thresholds.
  • Meta-Analysis : Cross-reference datasets using tools like ChemBioDraw to account for assay variability (e.g., cell line differences) .

Q. How does computational modeling aid in predicting the reactivity of 2-Butyl-4,5-dihydro-1,3-thiazole in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize transition-state geometries (e.g., B3LYP/6-31G* level) to predict regioselectivity. For example, sulfur transpositions in thiazolo-thiazolium halides are modeled via thiirane intermediates .
  • Molecular Docking : Simulate binding affinities with biological targets (e.g., enzyme active sites) to prioritize synthetic targets. Docking scores correlate with experimental IC₅₀ values .

Safety and Handling

Q. What are the recommended safety protocols for handling 2-Butyl-4,5-dihydro-1,3-thiazole in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile byproducts (e.g., HCl gas).
  • Storage : Keep in airtight containers away from ignition sources; static-dissipative containers prevent electrostatic discharge .

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